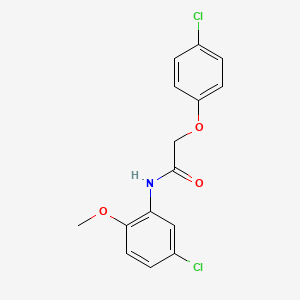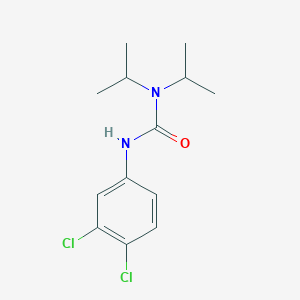
N'-(3,4-dichlorophenyl)-N,N-diisopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3,4-dichlorophenyl)-N,N-diisopropylurea is a chemical compound belonging to the class of urea derivatives. It is characterized by the presence of a 3,4-dichlorophenyl group attached to a urea moiety, with two isopropyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorophenyl)-N,N-diisopropylurea typically involves the reaction of 3,4-dichloroaniline with isocyanates or carbamates under controlled conditions. One common method is the reaction of 3,4-dichloroaniline with diisopropylcarbodiimide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of N’-(3,4-dichlorophenyl)-N,N-diisopropylurea involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3,4-dichlorophenyl)-N,N-diisopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized phenyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chloro groups.
Wissenschaftliche Forschungsanwendungen
N’-(3,4-dichlorophenyl)-N,N-diisopropylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-cancer agent and its effects on cellular processes.
Industry: Utilized in the development of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants
Wirkmechanismus
The mechanism of action of N’-(3,4-dichlorophenyl)-N,N-diisopropylurea involves the inhibition of specific enzymes and biological pathways. For example, it can inhibit photosynthesis in plants by blocking the electron flow in photosystem II, thereby preventing the conversion of light energy into chemical energy. This inhibition occurs at the plastoquinone binding site, disrupting the photosynthetic electron transport chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another urea derivative with similar herbicidal properties.
Propanil (N-(3,4-dichlorophenyl)propanamide): An anilide herbicide with a similar mode of action.
Swep (N-(3,4-dichlorophenyl)carbamic acid-methyl ester): A carbamate herbicide with similar chemical structure .
Uniqueness
N’-(3,4-dichlorophenyl)-N,N-diisopropylurea is unique due to its specific substitution pattern and the presence of isopropyl groups, which can influence its reactivity and biological activity. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H18Cl2N2O |
|---|---|
Molekulargewicht |
289.20 g/mol |
IUPAC-Name |
3-(3,4-dichlorophenyl)-1,1-di(propan-2-yl)urea |
InChI |
InChI=1S/C13H18Cl2N2O/c1-8(2)17(9(3)4)13(18)16-10-5-6-11(14)12(15)7-10/h5-9H,1-4H3,(H,16,18) |
InChI-Schlüssel |
MGLUZQIFYRFPTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



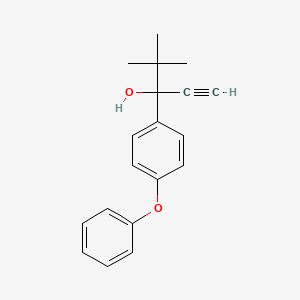

![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)
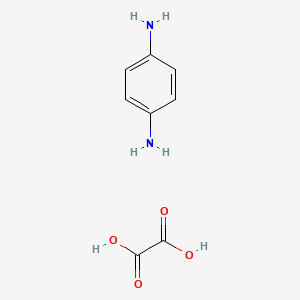

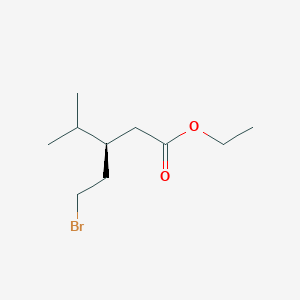
![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)


